![molecular formula C10H10Cl2N4O4 B016349 (2R,3R,4S,5R)-2-(2,6-Dichloro-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol CAS No. 13276-52-3](/img/structure/B16349.png)
(2R,3R,4S,5R)-2-(2,6-Dichloro-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol
Overview
Description
2,6-Dichloropurine-9-β-D-riboside is a building block. It has been used in the synthesis of photoaffinity probes for nucleotide binding sites in proteins.
Scientific Research Applications
Enzymatic Synthesis
The compound is used in the enzymatic synthesis of dihalogenated nucleoside analogues . The process involves thermostable nucleoside phosphorylases in transglycosylation reactions using uridine or thymidine as sugar donors .
Antiproliferative Activity
The dihalogenated nucleoside analogues, including 2,6-dichloropurine riboside, have been studied for their antiproliferative activity in leukemic cell lines . The inhibition of HL-60 cells with dihalogenated nucleoside analogues was found to be substantially lower than with monohalogenated cladribine .
Building Block in Synthesis
2,6-Dichloropurine-9-β-D-riboside is a building block . It has been used in the synthesis of photoaffinity probes for nucleotide binding sites in proteins .
Kinetics and Substrate Specificity Study
6-Chloropurine riboside, a related compound, is used to study the kinetics and substrate specificity of adenosine deaminase .
Synthesis of Nucleoside Derivatives
6-Chloropurine riboside is benzoylated to facilitate the synthesis of nucleoside derivatives such as 9-(2,3-Di-deoxy-2-fluoro-β-D-threo-pentofuranosyl)adenine .
Purine Substrate Analogue
After phosphorylation to NMP, NDP, or NTP, it is used as a purine substrate analogue in studies with enzymes such as Inosine monophosphate dehydrogenase (IMPDH); bacteriophage T4 RNA-ligase (EC 6.5.1.3) and pancreatic fibonuclease A .
Mechanism of Action
Target of Action
2,6-Dichloropurine riboside is a useful reagent that can be used to design AB680 as an effective and selective inhibitor of CD73 . CD73 is an enzyme that plays a crucial role in the purinergic signaling pathway, which is involved in various physiological and pathological processes.
Mode of Action
It is known to interact with its target, cd73, and inhibit its activity . This inhibition could lead to changes in the purinergic signaling pathway, affecting the levels of certain nucleotides in the body.
Biochemical Pathways
The compound is involved in the purine salvage pathway, a crucial biochemical pathway in the body. This pathway is responsible for the synthesis of nucleotides from intermediates in the degradative pathway for nucleotides . By inhibiting CD73, 2,6-Dichloropurine riboside could potentially affect this pathway and its downstream effects.
Pharmacokinetics
Its solubility in dmso and methanol suggests that it may have good bioavailability .
Action Environment
The action, efficacy, and stability of 2,6-Dichloropurine riboside could be influenced by various environmental factors. For instance, its stability could be affected by temperature, as it is recommended to be stored in an inert atmosphere at 2-8°C
properties
IUPAC Name |
(2R,3R,4S,5R)-2-(2,6-dichloropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2N4O4/c11-7-4-8(15-10(12)14-7)16(2-13-4)9-6(19)5(18)3(1-17)20-9/h2-3,5-6,9,17-19H,1H2/t3-,5-,6-,9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJXWZGVMHDPCRS-UUOKFMHZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(N=C2Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N=C(N=C2Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,3R,4S,5R)-2-(2,6-Dichloro-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 2,6-dichloropurine riboside in nucleoside chemistry?
A1: 2,6-Dichloropurine riboside serves as a versatile synthetic intermediate in nucleoside chemistry. Its importance lies in the reactivity of the two chlorine atoms, which can be selectively substituted to introduce various functionalities. For instance, research has demonstrated its use in synthesizing (15)N double-labeled guanosine. [] This involves reacting 2,6-dichloropurine riboside with specific reagents in a sequential one-pot C-O and C-N cross-coupling reaction using a palladium catalyst. [] This highlights the potential of 2,6-dichloropurine riboside in creating modified nucleosides for various applications, including biological studies and drug development.
Q2: Can you elaborate on the synthesis of 2-hydrazinoadenosine and the role of 2,6-dichloropurine riboside in this process?
A2: 2-Hydrazinoadenosine is a modified nucleoside with interesting pharmacological properties, particularly as a potent and selective coronary vasodilator. [] A key precursor in its synthesis is 2',3',5'-tri-O-acetyl-2,6-dichloropurine riboside. A novel method for preparing this precursor involves reacting 2',3',5'-tri-O-acetyl-6-chloroguanosine with tert-butyl nitrite and CuCl in a chloroform solution saturated with chlorine gas. [] This reaction efficiently introduces the second chlorine atom at the 2-position of the purine ring, forming the desired 2',3',5'-tri-O-acetyl-2,6-dichloropurine riboside. This compound can then be further modified to ultimately yield 2-hydrazinoadenosine.
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